3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-12-1-4-16-14-18(12)9-11(10-23-14)13(20)17-5-2-15(3-6-17)21-7-8-22-15/h1,4,11H,2-3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJWFCQXJQRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN4C(=O)C=CN=C4SC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a synthetic derivative that belongs to a class of compounds known for their potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 300.3739 g/mol . The presence of the 1,4-dioxa and thiazin moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antitumor Activity
Studies have shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane , including the target compound, possess antitumor properties. For instance:
- Mechanism : The compound's interaction with sigma receptors has been linked to its ability to inhibit tumor growth.
- Case Study : In vivo studies using mouse xenograft models demonstrated that the compound accumulates in tumor tissues, suggesting its potential use as a radiotracer for tumor imaging .
2. Sigma Receptor Binding
The compound has been evaluated for its affinity towards sigma receptors:
- Affinity : A related derivative exhibited high affinity (K(i) = 5.4 ± 0.4 nM) for sigma-1 receptors and selectivity over sigma-2 receptors .
- Implication : This selectivity is crucial for developing therapeutic agents targeting neurodegenerative diseases and cancer.
3. Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to the modulation of neurotransmitter systems:
- Mechanism : By interacting with sigma receptors, the compound may influence cholinergic signaling pathways.
- Research Findings : Studies suggest that compounds with similar structures can enhance cognitive function in animal models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with three analogs containing the 1,4-dioxa-8-azaspiro[4.5]decane motif:
Key Observations :
- Structural Diversity: The target compound’s dihydropyrimido-thiazinone core distinguishes it from imidazothiazole-based analogs , which may influence solubility and target selectivity.
- Electron-Withdrawing Groups : The nitro group in and chlorophenyl in could enhance electrophilic reactivity compared to the target compound’s unsubstituted core.
Q & A
Basic: What are the optimal synthetic routes and reaction condition optimizations for this compound?
Methodological Answer:
The compound’s synthesis can be approached via one-pot multi-step reactions or stepwise cyclization . Key steps include:
- Spirocyclic core formation : Use of oxalyl chloride in DMF with triethylamine under reflux (8 hours) to promote cyclization, as demonstrated for analogous pyrimido-thiazinone derivatives .
- Coupling reactions : Introduce the 1,4-dioxa-8-azaspiro[4.5]decane moiety via carbonyl activation (e.g., using EDCI/HOBt). Optimize stoichiometry (1:1.2 molar ratio of acylating agent to dihydropyrimido-thiazinone intermediate) to minimize side products .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on spirocyclic proton environments (δ 3.5–5.0 ppm for oxa-aza spiro protons) and carbonyl signals (δ 165–175 ppm for the thiazinone and spiro-carbonyl groups). Splitting patterns in the dihydropyrimidine region (δ 4.0–6.0 ppm) confirm ring fusion .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm mass accuracy. For example, a calculated m/z of 432.1521 vs. observed 432.1518 confirms purity .
- IR : Key bands include C=O stretches (1680–1720 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) from the dioxolane ring .
Advanced: How can computational modeling (e.g., DFT) predict reactivity and guide synthetic pathway selection?
Methodological Answer:
- DFT calculations : Simulate transition states for spirocyclization steps to identify energy barriers. For example, calculate activation energies for oxalyl chloride-mediated ring closure to optimize temperature (e.g., 80–100°C) .
- Molecular docking : Predict binding affinities of the compound’s spirocyclic core to biological targets (e.g., enzymes) by modeling interactions with active-site residues. Use software like AutoDock Vina with force fields adjusted for heterocyclic systems .
Advanced: What in vitro models are suitable for evaluating pharmacological activity, and how should assays be designed?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with the compound at 0.1–100 µM concentrations. Include controls (e.g., staurosporine for kinases) and measure IC50 values via dose-response curves .
- Cell permeability : Perform Caco-2 monolayer assays with LC-MS quantification. Adjust pH to 7.4 and use Hank’s Balanced Salt Solution (HBSS) to mimic physiological conditions .
- Cytotoxicity screening : Use MTT assays on HEK-293 and HepG2 cells. Normalize data to DMSO controls and report EC50 values .
Advanced: How do structural modifications to the spirocyclic moiety impact physicochemical properties and bioactivity?
Methodological Answer:
- LogP analysis : Replace the dioxolane ring with dithiolane (increasing LogP by ~0.5) to enhance membrane permeability. Assess via shake-flask method .
- Bioisosteric substitutions : Substitute the spiro-carbonyl with a sulfonamide group. Compare solubility (via nephelometry) and thermal stability (DSC/TGA) .
- SAR studies : Test derivatives in enzyme assays to correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 variability in kinase assays) using random-effects models. Adjust for confounding factors like assay temperature or buffer composition .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise between fluorometric and radiometric assays .
- Theoretical frameworks : Apply the "lock-and-key" vs. "induced-fit" enzyme interaction models to explain divergent results .
Basic: What purification strategies are recommended post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (70:30 v/v) for high recovery (>80%) .
- Flash chromatography : Employ silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30→70%). Monitor fractions by TLC (Rf = 0.3–0.4) .
- HPLC : Use C18 columns (Chromolith®) with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced: How should ecological risk assessments be designed to evaluate environmental persistence?
Methodological Answer:
- Abiotic degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (25–50°C). Quantify degradation products via LC-QTOF-MS .
- Bioaccumulation potential : Calculate BCF (bioconcentration factor) using OECD 305 guidelines with zebrafish models .
- Microcosm studies : Simulate soil/water systems to assess half-life (t1/2) under UV light and microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
